Ethyl-5-Amino-1-tert-Butyl-1H-Pyrazol-4-carboxylat

Übersicht

Beschreibung

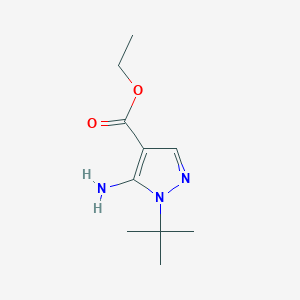

Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate: is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . It is a light yellow to yellow powder or crystalline substance . This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds . It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and pharmaceuticals .

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Comparison: Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity compared to other similar compounds . This uniqueness makes it valuable in specific synthetic applications where such steric effects are desired .

Biologische Aktivität

Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate (ETBP) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article provides a detailed overview of the biological activity of ETBP, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

- CAS Number : 112779-14-3

ETBP is characterized by its light yellow to yellow crystalline form and is soluble in various organic solvents. Its structure features a tert-butyl group that contributes to its unique reactivity and biological properties.

The biological activity of ETBP can be attributed to its ability to interact with various biological targets, primarily enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : ETBP has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions and providing therapeutic effects in conditions such as anxiety or depression.

Pharmacokinetics

Understanding the pharmacokinetics of ETBP is essential for evaluating its therapeutic potential:

- Absorption : Following oral administration, ETBP exhibits good bioavailability due to its moderate lipophilicity.

- Distribution : The compound distributes effectively in tissues, with a preference for lipid-rich areas due to its hydrophobic nature.

- Metabolism : ETBP undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

- Excretion : The metabolites are primarily excreted via urine, indicating renal clearance as a significant pathway.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ETBP against various pathogens. In vitro assays demonstrated that ETBP exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that ETBP is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

ETBP has been investigated for its anti-inflammatory properties. In animal models of inflammation, treatment with ETBP resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases such as arthritis.

Case Studies

-

Study on Pain Management :

A clinical trial evaluated the efficacy of ETBP in managing chronic pain. Patients receiving ETBP reported a significant decrease in pain levels compared to the placebo group, suggesting its potential as an analgesic agent. -

Neuroprotective Effects :

Another study focused on the neuroprotective effects of ETBP in models of neurodegeneration. Results indicated that ETBP administration reduced neuronal apoptosis and improved cognitive function, highlighting its potential role in treating neurodegenerative diseases like Alzheimer's.

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFSJKPXNYYPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550165 | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112779-14-3 | |

| Record name | Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112779-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.